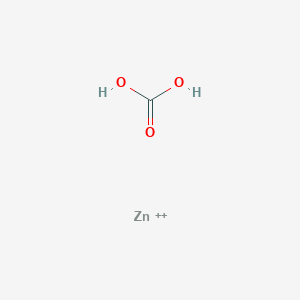
Smithsonite
概要
説明
Smithsonite, also known as zinc carbonate, is a mineral with the chemical formula ZnCO₃. It is named after James Smithson, the founder of the Smithsonian Institution. This compound is typically found in the oxidized zone of zinc ore deposits and is known for its vibrant colors, which range from white, grey, yellow, green, blue, pink, to purple . Historically, it was a principal source of zinc until it was replaced by sphalerite in the 1880s .
準備方法
Synthetic Routes and Reaction Conditions: Smithsonite can be synthesized through various methods, including:
Precipitation Method: Zinc salts such as zinc sulfate or zinc chloride are reacted with sodium carbonate or sodium bicarbonate to precipitate zinc carbonate.
Hydrothermal Method: Zinc oxide is dissolved in a carbonate solution under high temperature and pressure to form this compound crystals.
Industrial Production Methods: In industrial settings, this compound is often obtained as a byproduct of zinc ore processing. The ore is crushed and subjected to flotation processes to separate this compound from other minerals. Sulfidation and flotation techniques are commonly used to enhance the recovery of this compound .
化学反応の分析
Smithsonite undergoes several types of chemical reactions, including:
Sulfidation: this compound reacts with sulfiding agents such as sodium sulfide or ammonium sulfide to form zinc sulfide.
Acid Reactions: this compound reacts with acids like hydrochloric acid to produce zinc chloride, carbon dioxide, and water.
Thermal Decomposition: When heated, this compound decomposes to form zinc oxide and carbon dioxide.
Common Reagents and Conditions:
Sulfidation: Sodium sulfide, ammonium sulfide; typically conducted at room temperature.
Acid Reactions: Hydrochloric acid, sulfuric acid; conducted at room temperature.
Thermal Decomposition: High temperatures (above 300°C).
Major Products:
Sulfidation: Zinc sulfide.
Acid Reactions: Zinc chloride, carbon dioxide.
Thermal Decomposition: Zinc oxide, carbon dioxide
科学的研究の応用
Smithsonite has a wide range of applications in scientific research:
Chemistry: Used as a source of zinc in various chemical reactions and as a reagent in analytical chemistry.
Biology: Studied for its potential role in biological systems, particularly in zinc metabolism.
Medicine: Investigated for its potential therapeutic properties, including its use in traditional medicine for treating skin conditions.
作用機序
The mechanism by which smithsonite exerts its effects involves the interaction of zinc ions with various molecular targets. Zinc ions can stimulate key stress proteins in the skin, increase the resistance of keratinocytes to ultraviolet B radiation, and reduce the formation of glycation end products. These interactions are crucial for its potential therapeutic applications .
類似化合物との比較
Smithsonite is often compared with other zinc minerals such as:
Hemimorphite (Zn₄Si₂O₇(OH)₂·H₂O): Another zinc ore mineral, often found in the same deposits as this compound.
Sphalerite (ZnS): The primary source of zinc, which replaced this compound in industrial applications.
Willemite (Zn₂SiO₄): A zinc silicate mineral, also found in zinc ore deposits.
Uniqueness of this compound: this compound is unique due to its vibrant colors and its occurrence as a secondary mineral in the oxidized zone of zinc ore deposits. It also forms attractive botryoidal and stalactitic formations, making it a popular choice for gemstone collectors .
特性
IUPAC Name |
zinc;carbonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O3.Zn/c2-1(3)4;/h(H2,2,3,4);/q;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMRLDPWIRHBCCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(O)O.[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2O3Zn+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14476-25-6 | |
| Record name | Smithsonite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014476256 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-6-carboxylic acid](/img/structure/B87438.png)










![1-[(5-Hydroxy-4-methoxycyclohex-2-en-1-yl)methyl]-6-methoxyisoquinolin-7-ol](/img/structure/B87503.png)
